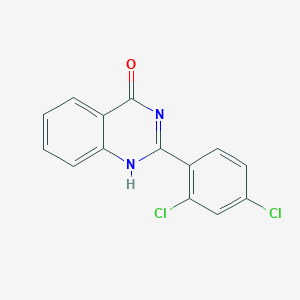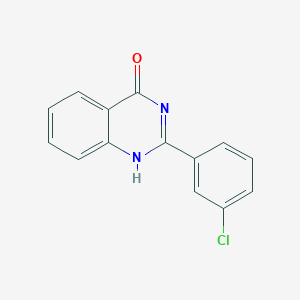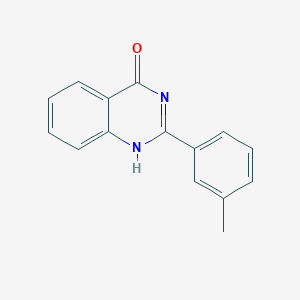
8-Diallylaminomethyl-7-hydroxy-3-phenyl-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Diallylaminomethyl-7-hydroxy-3-phenyl-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with a hydroxy group at the 7th position, a phenyl group at the 3rd position, and a diallylaminomethyl group at the 8th position. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Diallylaminomethyl-7-hydroxy-3-phenyl-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, such as sodium hydroxide, under reflux conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced at the 3rd position through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Hydroxylation: The hydroxy group at the 7th position can be introduced through a hydroxylation reaction using a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.
Introduction of the Diallylaminomethyl Group: The diallylaminomethyl group can be introduced at the 8th position through a Mannich reaction involving formaldehyde, diallylamine, and the chromen-4-one intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
8-Diallylaminomethyl-7-hydroxy-3-phenyl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromen-4-one core can be reduced to a chroman-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diallylaminomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, formaldehyde, diallylamine.
Major Products Formed
Oxidation: Formation of 7-oxo-3-phenyl-chromen-4-one derivatives.
Reduction: Formation of chroman-4-one derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: As a candidate for drug development due to its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Diallylaminomethyl-7-hydroxy-3-phenyl-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2). Its antioxidant activity may be due to its ability to scavenge free radicals and reduce oxidative stress. The compound’s anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
8-Diallylaminomethyl-7-hydroxy-3-phenyl-chromen-4-one can be compared with other similar compounds, such as:
7-Hydroxy-3-phenyl-chromen-4-one: Lacks the diallylaminomethyl group, which may result in different biological activities and chemical reactivity.
8-Dimethylaminomethyl-7-hydroxy-3-phenyl-chromen-4-one: Contains a dimethylaminomethyl group instead of a diallylaminomethyl group, which may affect its solubility and interaction with molecular targets.
8-Diethylaminomethyl-7-hydroxy-3-phenyl-chromen-4-one: Contains a diethylaminomethyl group, which may influence its pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
8-[[bis(prop-2-enyl)amino]methyl]-7-hydroxy-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-3-12-23(13-4-2)14-18-20(24)11-10-17-21(25)19(15-26-22(17)18)16-8-6-5-7-9-16/h3-11,15,24H,1-2,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDKWLHHASVLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7744590.png)
![Ethyl 4-[(5-hydroxypentyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7744592.png)
![ETHYL 4-{[2-(3-METHYLBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE](/img/structure/B7744601.png)
![Ethyl 4-({2-[(4-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B7744608.png)
![ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE](/img/structure/B7744612.png)
![ETHYL 4-{[2-(3,4,5-TRIMETHOXYBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE](/img/structure/B7744614.png)
![ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE](/img/structure/B7744615.png)
![3-{[7,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}-4-methylbenzoic acid](/img/structure/B7744626.png)




![2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE](/img/structure/B7744649.png)
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7744666.png)
